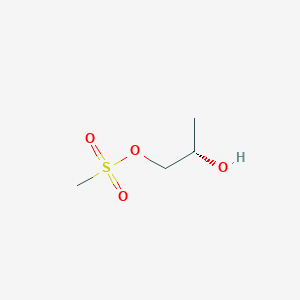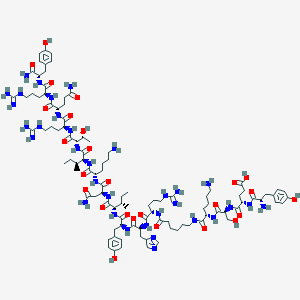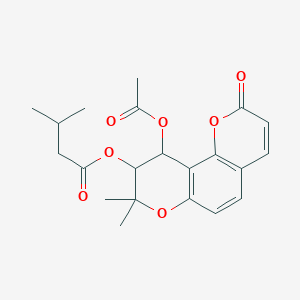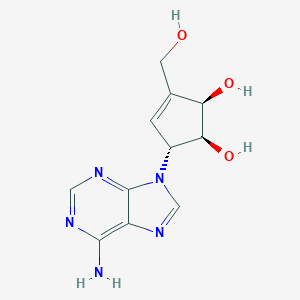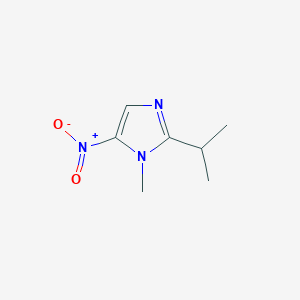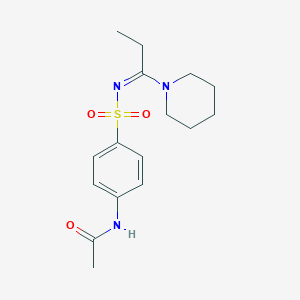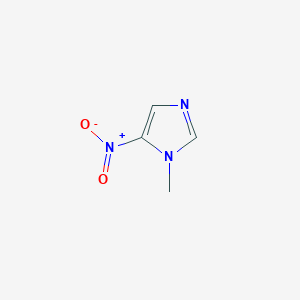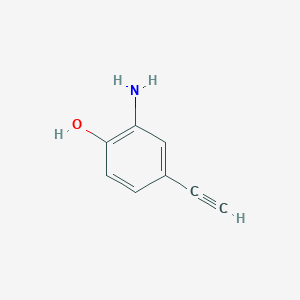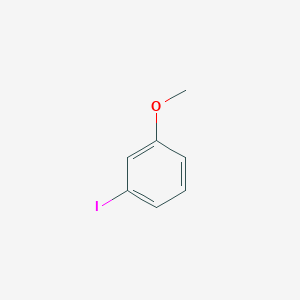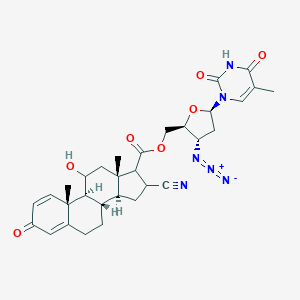
Choad-azt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choad-azt is a synthetic compound that has been developed for scientific research purposes. It has been widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry. Choad-azt is a unique compound that has a wide range of applications in scientific research.
Mécanisme D'action
Choad-azt works by inhibiting the activity of the reverse transcriptase enzyme. The reverse transcriptase enzyme is responsible for the replication of viral DNA in infected cells. Choad-azt binds to the active site of the reverse transcriptase enzyme and prevents the replication of viral DNA. This leads to the inhibition of viral replication and the suppression of viral load in infected cells.
Effets Biochimiques Et Physiologiques
Choad-azt has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the reverse transcriptase enzyme in infected cells. Choad-azt has also been shown to reduce the replication of viral DNA in infected cells. It has been shown to suppress viral load in infected cells and reduce the spread of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Choad-azt has several advantages for lab experiments. It is a potent inhibitor of the reverse transcriptase enzyme and has been shown to be effective in suppressing viral replication. Choad-azt has also been shown to be stable in various experimental conditions. However, Choad-azt has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural compounds found in living organisms. Choad-azt may also have some side effects that could affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the use of Choad-azt in scientific research. Choad-azt could be used to develop new drugs that are more effective in treating viral infections. It could also be used to study the mechanism of action of various drugs. Choad-azt could also be used to develop new diagnostic tools for the detection of viral infections. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Conclusion:
Choad-azt is a synthetic compound that has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been shown to inhibit the activity of the reverse transcriptase enzyme and reduce the replication of viral DNA in infected cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Méthodes De Synthèse
Choad-azt is synthesized using a multi-step process. The synthesis process involves the use of various chemical reagents such as sodium hydroxide, acetic anhydride, and hydrochloric acid. The process starts with the conversion of 3'-azido-2',3'-dideoxythymidine (AZT) to the corresponding 3'-amino-2',3'-dideoxythymidine (ADT) using sodium hydroxide. The ADT is then acetylated with acetic anhydride to obtain 3'-acetoamido-2',3'-dideoxythymidine (AADT). The AADT is then treated with hydrochloric acid to obtain Choad-azt.
Applications De Recherche Scientifique
Choad-azt has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been used to study the mechanism of action of various drugs. It has also been used to develop new drugs that are more effective in treating diseases.
Propriétés
Numéro CAS |
148335-29-9 |
|---|---|
Nom du produit |
Choad-azt |
Formule moléculaire |
C31H36N6O7 |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1 |
Clé InChI |
OKRHRZHHNPBYMD-QCRCDDJHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
Synonymes |
3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine CHOAD-AZT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



